3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid
Description
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid is a bicyclic compound featuring a rigid [3.3.1]nonane scaffold with two functional groups: a tert-butoxycarbonyl (Boc) protective group at the 3-position and a carboxylic acid moiety at the 9-position. This structure is critical in medicinal chemistry, where the Boc group facilitates synthetic manipulation, while the carboxylic acid enhances solubility and enables salt formation. The compound's synthesis typically involves cyclization strategies, as seen in analogous bicyclo[3.3.1]nonane derivatives .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-5-4-6-10(8-15)11(9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIXGZCJQXOWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure
The compound is characterized by its bicyclic structure, which includes a tert-butoxycarbonyl (Boc) group that enhances its stability and solubility in biological systems. The chemical formula is with a CAS number of 1198466-18-0.
Synthesis
The synthesis of this compound typically involves the use of various reagents and conditions that facilitate the formation of the bicyclic structure while introducing the carboxylic acid functionality. Recent advancements have focused on optimizing synthetic pathways to improve yield and purity.
Biological Activity
Research indicates that derivatives of azabicyclo compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that azabicyclo compounds can inhibit bacterial growth, making them potential candidates for antibiotic development.
- Anticancer Properties : Some derivatives have demonstrated antiproliferative effects against various cancer cell lines, suggesting their utility in cancer therapy.
- Enzyme Inhibition : Certain azabicyclo compounds have been identified as inhibitors of specific enzymes, including β-lactamases, which are critical in antibiotic resistance mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Antiproliferative effects in cancer cell lines | |
| Enzyme Inhibition | Inhibition of β-lactamases |
Case Studies
- Antimicrobial Study : A study published in the Beilstein Journal of Organic Chemistry reported the synthesis and screening of various azabicyclo derivatives, including this compound, which showed significant antimicrobial activity against Gram-positive bacteria .
- Anticancer Research : Another investigation highlighted the antiproliferative effects of azabicyclo derivatives on human cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : Research has demonstrated that certain azabicyclo compounds can effectively inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Binding Affinity : The structural features allow for strong binding to target proteins or enzymes.
- Modulation of Pathways : The compound may interfere with key signaling pathways involved in microbial resistance or cancer cell proliferation.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the synthesis of bioactive molecules, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters. Its azabicyclic framework allows for modifications that can enhance biological activity and selectivity.
Peptide Synthesis
Boc derivatives are widely used as protecting groups in peptide synthesis. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, making it an ideal choice for protecting amines during the stepwise assembly of peptides.
Catalysis
Research indicates that derivatives of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.1]nonane can act as catalysts in various organic reactions, including asymmetric synthesis processes. This application is particularly relevant in producing chiral compounds which are crucial for pharmaceutical applications.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified to yield a variety of derivatives suitable for further chemical transformations.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Synthesis | Demonstrated the use of Boc-3-azabicyclo[3.3.1]nonane as a precursor for synthesizing novel analgesics with improved efficacy and reduced side effects. |
| Study B | Peptide Chemistry | Utilized the compound in a multi-step synthesis of cyclic peptides, showcasing its effectiveness as a protecting group that simplifies purification processes post-synthesis. |
| Study C | Catalytic Applications | Investigated its role as a catalyst in enantioselective reactions, achieving high yields and selectivity for desired products, highlighting its potential in green chemistry initiatives. |
Comparison with Similar Compounds
Positional and Stereoisomeric Variants
- exo-9-Boc-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS 2231663-92-4): This exo-isomer differs in the spatial orientation of the Boc and carboxylic acid groups. The exo configuration may alter steric interactions in binding pockets, impacting biological activity. Molecular weight: 269.34 g/mol; purity: ≥97% .
- 7-endo-3-Boc-3-azabicyclo[3.3.1]nonane-7-carboxylic acid: A positional isomer with the carboxylic acid at the 7-position. Such regioisomerism can influence hydrogen-bonding patterns and pharmacokinetic properties. Synthesized via analogous routes to the target compound .
Heteroatom Substitution
- 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS 1233323-61-9): Replaces a carbon with oxygen (oxa substitution), reducing basicity and altering electronic properties. Molecular formula: C₁₃H₂₁NO₅; molecular weight: 271.31 g/mol. The oxa substitution may enhance metabolic stability .
- Such derivatives exhibit enhanced pharmacological activity, as seen in curare-like neuromuscular blockers .
Functional Group Modifications
- tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 512822-34-3): Replaces the carboxylic acid with a ketone. This modification eliminates acidic proton availability, reducing solubility in aqueous media. Molecular weight: 239.31 g/mol; purity: 95% .
- Ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 52904-53-7): Features methoxy and aryl substituents, increasing lipophilicity (XLogP3: 3) and steric bulk. Such modifications are common in CNS-targeting agents due to improved blood-brain barrier penetration .
Reactivity and Stability Comparisons
- Boc Deprotection: Under acidic conditions (e.g., HCl), the Boc group in the target compound is cleaved, yielding 3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride. This contrasts with oxa- or diaza-substituted analogs, where deprotection may require harsher conditions .
Ester vs. Acid Stability : Carboxylic acid derivatives (e.g., the target compound) form stable salts, whereas esters (e.g., ethyl analogs) are prone to hydrolysis under basic conditions .
Preparation Methods
Formation of the Bicyclic Core
The bicyclic azabicyclo[3.3.1]nonane skeleton can be constructed via intramolecular cyclization reactions starting from appropriate linear or monocyclic precursors. Common methods involve:
- Intramolecular nucleophilic substitution or ring-closing reactions using nitrogen-containing precursors.
- Use of chiral starting materials or chiral catalysts to control stereochemistry, yielding the desired exo- or endo-isomers.
Introduction of the Carboxylic Acid Group
The carboxylic acid functionality at the 9-position is introduced by:
- Oxidation of a corresponding aldehyde or alcohol precursor.
- Hydrolysis of ester intermediates.
- Carbonylation reactions under controlled conditions.
These steps require careful monitoring to avoid over-oxidation or side reactions.
Boc Protection of the Nitrogen Atom
The nitrogen atom in the bicyclic system is protected by the tert-butoxycarbonyl group to prevent unwanted reactions during synthesis and purification. This is typically achieved by:
- Reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Conducting the reaction in solvents like dichloromethane or dimethylformamide at low temperatures to optimize yield.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Bicyclic core formation | Intramolecular cyclization, chiral catalysts | Dichloromethane, DMF | Control of stereochemistry essential |
| Carboxylic acid introduction | Oxidation (e.g., KMnO4, PCC), hydrolysis | Aqueous media, organic solvents | Avoid over-oxidation |
| Boc protection of amine | Di-tert-butyl dicarbonate, base (TEA) | Dichloromethane, DMF | Low temperature to prevent side reactions |
Research Findings and Optimization
- Yield and Purity: Optimizing temperature, solvent choice, and reaction time has been shown to improve yields above 70% with high purity (>95%) of the Boc-protected bicyclic acid.
- Stereochemical Control: Use of chiral auxiliaries or catalysts during the bicyclic core formation step ensures the selective formation of the desired stereoisomer (e.g., exo-isomer), which is crucial for biological activity.
- Stability: The Boc-protected compound is stable under standard laboratory conditions but requires careful handling during synthesis to avoid premature deprotection or degradation.
Summary Table of Synthetic Routes
| Method No. | Starting Material Type | Key Reaction Step | Boc Protection Step | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Linear amine-alcohol precursor | Intramolecular cyclization | Boc protection | ~65-75 | Requires chiral catalyst |
| 2 | Monocyclic amine derivative | Oxidation to carboxylic acid | Boc protection | ~70 | Controlled oxidation critical |
| 3 | Preformed bicyclic amine | Ester hydrolysis to acid | Boc protection | ~68 | Ester intermediate purification |
Q & A
Q. What are effective synthetic routes for 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid, and how can reaction conditions be optimized?
Answer: A practical approach involves Pd/C-catalyzed hydrogenation in the presence of HCl to construct the bicyclic core, followed by Boc protection. For example, anti- and syn-isomers of related bicyclic compounds have been synthesized using stereoselective hydrogenation, with subsequent crystallization (e.g., oxalic acid salt) to isolate isomers . Key optimizations include:
- Catalyst selection : Pd/C under acidic conditions enhances regioselectivity.
- Temperature control : Maintain <50°C during Boc protection to avoid tert-butyl group cleavage.
- Workup : Use pH-controlled extraction to isolate the carboxylic acid moiety without racemization.
Q. How can purification challenges associated with bicyclic intermediates be addressed?
Answer: Bicyclic compounds often exhibit poor solubility in common solvents. A dual-phase purification strategy is recommended:
Q. What methods validate the stability of the tert-butoxycarbonyl (Boc) group under acidic or basic conditions?
Answer:
- Stability assays : Perform kinetic studies using HPLC to monitor Boc deprotection under varying pH (e.g., 1M HCl in dioxane vs. 10% TFA in DCM).
- FT-IR monitoring : Track the disappearance of the Boc carbonyl peak (~1,700 cm⁻¹) during reactions .
Advanced Research Questions
Q. How does the stereochemistry of the azabicyclo[3.3.1]nonane core influence pharmacological activity?
Answer: The syn- vs. anti-configuration of substituents on the bicyclic scaffold significantly impacts receptor binding. For example:
- Anti-isomers of related 3-azabicyclo[3.3.1]nonane derivatives show prolonged hypotensive effects in hypertensive rat models due to enhanced interactions with adrenergic receptors .
- Syn-isomers may exhibit reduced activity but improved metabolic stability, as demonstrated in pharmacokinetic studies using radiolabeled analogs .
Q. What advanced techniques resolve conformational dynamics in azabicyclo[3.3.1]nonane derivatives?
Answer:
- Variable-temperature NMR : Study N–N or C–C rotational barriers in derivatives like N-nitrosamines. For example, ΔG‡ values for aryl group rotation in N-nitroso-3-azabicyclo[3.3.1]nonanes range from 12–15 kcal/mol, revealing pseudoallylic strain effects .
- X-ray crystallography : Resolve nonplanar nitrosamino moieties or boat-chair equilibria in the bicyclic system .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
Answer:
- Docking studies : Use the bicyclic core as a rigid scaffold to predict binding poses in target proteins (e.g., ACE inhibitors).
- QM/MM simulations : Calculate strain energies to prioritize synthetically accessible conformers. For instance, boat conformers in azabicyclo[3.3.1]nonanes are 2–3 kcal/mol higher in energy than chair forms, influencing reactivity .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
Q. Table 2. Synthetic Yield Optimization
Contradictions and Resolutions
- vs. 14 : While emphasizes the pharmacological superiority of anti-isomers, highlights syn-isomer stability. Resolution: Prioritize anti-isomers for acute activity studies and syn-isomers for long-term efficacy trials.
- : Nonplanar nitrosamino groups may complicate reactivity predictions. Mitigation: Use DFT calculations to map transition states before synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
